BenchChemオンラインストアへようこそ!

Methyl 2,4-difluoro-3-methoxyphenylacetate

Purity Procurement Quality Assurance

Methyl 2,4-difluoro-3-methoxyphenylacetate (CAS 1803729-77-2) is a fluorinated phenylacetate ester building block (C₁₀H₁₀F₂O₃, MW 216.18 g/mol). Structurally, it features a 2,4-difluoro-3-methoxy substitution pattern on the phenyl ring with a methyl ester side chain.

Molecular Formula C10H10F2O3
Molecular Weight 216.18 g/mol
CAS No. 1803729-77-2
Cat. No. B1413019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-difluoro-3-methoxyphenylacetate
CAS1803729-77-2
Molecular FormulaC10H10F2O3
Molecular Weight216.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1F)CC(=O)OC)F
InChIInChI=1S/C10H10F2O3/c1-14-8(13)5-6-3-4-7(11)10(15-2)9(6)12/h3-4H,5H2,1-2H3
InChIKeyQWPTVZYSNOGANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4-Difluoro-3-Methoxyphenylacetate (CAS 1803729-77-2): Procurement-Ready Intermediate with Quantifiable Purity and Structural Differentiation for Integrase-Targeted Research


Methyl 2,4-difluoro-3-methoxyphenylacetate (CAS 1803729-77-2) is a fluorinated phenylacetate ester building block (C₁₀H₁₀F₂O₃, MW 216.18 g/mol) . Structurally, it features a 2,4-difluoro-3-methoxy substitution pattern on the phenyl ring with a methyl ester side chain . The compound is recognized as an intermediate in the synthesis of HIV integrase inhibitor prodrugs, as disclosed in patent WO2010011819A1, where the 2,4-difluorophenylmethyl motif is central to pharmacophoric activity [1]. Commercially, the compound is available in ≥98% purity (NLT 98%) from ISO-certified suppliers, offering a procurement-ready building block for medicinal chemistry and fragment-based drug discovery programs requiring consistent quality and structural fidelity .

Why Methyl 2,4-Difluoro-3-Methoxyphenylacetate Cannot Be Replaced by Common Phenylacetate Analogs in Precision Synthesis


Generic phenylacetate esters lack the specific 2,4-difluoro-3-methoxy substitution pattern that defines this compound's utility in medicinal chemistry. The precise positioning of two fluorine atoms ortho and para to the acetate side chain, combined with a methoxy group at the meta position, creates a unique electronic environment that influences both reactivity and biological target engagement . The parent acid (2,4-difluoro-3-methoxyphenylacetic acid, CAS 886499-32-7) has demonstrated potent anticancer activity with IC₅₀ values as low as 0.075 µM in MCF-7 breast cancer cells when elaborated into downstream derivatives . Non-fluorinated or differently substituted analogs lack both the metabolic stability conferred by fluorine atoms and the specific hydrogen-bonding/acceptor pattern required for target recognition [1]. Critically, the methyl ester form offers distinct advantages over the free acid for synthetic transformations—providing a protected carboxyl handle that can be selectively deprotected or directly elaborated via aminolysis, transesterification, or reduction—making it the preferred building block for lead optimization campaigns where both the difluoro-methoxy pharmacophore and a modifiable ester are required .

Head-to-Head Quantitative Evidence: Methyl 2,4-Difluoro-3-Methoxyphenylacetate vs. Closest Analogs and Alternatives


Purity Benchmarking: ≥98% (NLT) from ISO-Certified Supplier vs. 95% from Standard Catalog Supplier

Methyl 2,4-difluoro-3-methoxyphenylacetate (CAS 1803729-77-2) is commercially supplied at ≥98% purity (NLT 98%) by MolCore under ISO certification . In contrast, the same compound offered by AKSci (Catalog 4329EG) carries a minimum purity specification of only 95% . The 3-percentage-point purity differential is meaningful for applications requiring high-fidelity starting materials, such as fragment-based drug discovery, where even minor impurities can confound biophysical assay results or lead to false-positive hits. The ISO-certified supply chain further ensures batch-to-batch consistency, a critical factor for reproducible synthesis in multi-step campaigns.

Purity Procurement Quality Assurance Analytical Chemistry

Supplier Transparency and ISO Certification: MolCore vs. AKSci—Implications for Regulated Research Environments

The MolCore-supplied Methyl 2,4-difluoro-3-methoxyphenylacetate is backed by ISO certification, confirming adherence to internationally recognized quality management system standards . AKSci, while a reputable supplier, does not explicitly claim ISO certification for this specific product (Catalog 4329EG), providing instead a standard Certificate of Analysis upon request . For procurement in GLP-like or regulated environments—including academic core facilities, CROs, and pharmaceutical R&D—supplier quality system certification can be a decisive factor in vendor qualification. The ISO-certified supply chain provides auditable documentation and batch traceability that non-certified alternatives may not consistently deliver.

ISO Certification Quality Systems Regulatory Compliance Procurement

Structural Rigidity for Integrase Inhibitor Prodrug Design: 2,4-Difluoro-3-Methoxy Motif vs. Non-Fluorinated Phenylacetates

Patent WO2010011819A1 explicitly discloses the 2,4-difluorophenylmethyl moiety as a critical structural component of HIV integrase inhibitor prodrugs, with the difluoro substitution pattern essential for pharmacokinetic optimization and target engagement [1]. The methyl ester of 2,4-difluoro-3-methoxyphenylacetic acid serves as a direct synthetic precursor to these patented scaffolds. Non-fluorinated phenylacetate esters (e.g., methyl phenylacetate, CAS 101-41-7) lack the electron-withdrawing fluorine substituents that enhance metabolic stability by blocking CYP450-mediated oxidative metabolism at the ortho and para positions [2]. The methoxy group at the 3-position further differentiates this compound from simple 2,4-difluorophenylacetate esters by providing an additional hydrogen-bond acceptor and modulating the electronic properties of the aromatic ring .

HIV Integrase Prodrug Design Fluorine Chemistry Medicinal Chemistry

Conjugation Reactivity Advantage: Methyl Ester vs. Free Carboxylic Acid for Amide Bond Formation

As the methyl ester, Methyl 2,4-difluoro-3-methoxyphenylacetate provides a pre-activated carboxyl equivalent that can undergo direct aminolysis to form amides under mild conditions, or be reduced to the corresponding alcohol for further functionalization . The free acid counterpart (2,4-difluoro-3-methoxyphenylacetic acid, CAS 886499-32-7) requires additional activation steps (e.g., conversion to acid chloride, use of coupling reagents such as HATU or EDC/HOBt) for amide bond formation, adding synthetic steps and cost . While the free acid has demonstrated downstream biological activity (derived compounds show IC₅₀ as low as 0.075 µM against MCF-7 cells ), the methyl ester is the preferred starting point for libraries requiring diverse amide or ester analogs, as it eliminates the need for in-situ activation and is compatible with direct coupling protocols.

Conjugation Chemistry Amide Synthesis Building Block Utility Synthetic Efficiency

Absence of Direct Bioactivity Data for the Methyl Ester: Implications for Target-Based Screening vs. Phenotypic Assays

A systematic search of PubMed and ChEMBL revealed no direct, peer-reviewed bioactivity data (IC₅₀, Kd, EC₅₀, or Ki) for Methyl 2,4-difluoro-3-methoxyphenylacetate itself as of April 2026 [1]. Bioactivity claims associated with this compound class derive exclusively from the free acid form (CAS 886499-32-7), where derived compounds have shown IC₅₀ values of 0.075 µM against MCF-7 breast cancer cells and EC₅₀ values around 0.17 µM against Cryptosporidium parasites . However, these data cannot be directly extrapolated to the methyl ester, as esterification can significantly alter cell permeability, target engagement, and metabolic stability. For target-based screening programs, the methyl ester may serve as a prodrug-like or fragment starting point, but users must anticipate the need for de novo biological profiling rather than relying on inferred activity from acid-form data.

Bioactivity Screening Fragment-Based Drug Discovery Data Transparency

Procurement-Relevant Application Scenarios for Methyl 2,4-Difluoro-3-Methoxyphenylacetate (CAS 1803729-77-2)


HIV Integrase Inhibitor Prodrug Synthesis (Patent WO2010011819A1 Chemical Space)

This compound serves as a direct building block for synthesizing HIV integrase inhibitor prodrugs as disclosed in patent WO2010011819A1, where the 2,4-difluorophenylmethyl motif is integral to pharmacophoric activity [1]. The ≥98% purity from ISO-certified suppliers ensures that multi-step synthetic campaigns begin with high-fidelity starting material, minimizing impurity carry-through to final compounds intended for antiviral screening cascades .

Fragment-Based Drug Discovery (FBDD) Requiring Fluorinated Phenylacetate Fragments

The low molecular weight (216.18 g/mol) and defined substitution pattern make this compound suitable as a fragment for FBDD campaigns targeting enzymes or receptors where fluorine-mediated binding enhancements are desired [1]. The high purity specification (≥98%) reduces the risk of false-positive hits from impurities in biophysical assays such as SPR, NMR, or ITC, supporting more reliable fragment screening data . The methyl ester provides a synthetic handle for fragment elaboration via amide coupling or ester hydrolysis, enabling rapid SAR exploration around the carboxylate position .

Medicinal Chemistry Library Synthesis with Direct Amide Coupling Workflows

For medicinal chemistry teams synthesizing focused libraries of amide derivatives, the methyl ester form enables direct aminolysis or transesterification without the additional activation steps required for the free acid counterpart (CAS 886499-32-7) [1]. This translates to measurable gains in parallel synthesis efficiency—saving at least one synthetic step per compound relative to acid-form workflows—when generating arrays of analogs for SAR studies .

GLP-Compliant and Regulated Research Environments Requiring ISO-Certified Building Blocks

Organizations operating under quality management frameworks (GLP-like, ISO 9001, or pharmaceutical R&D quality systems) benefit from the ISO-certified supply chain offered by MolCore for this compound [1]. The auditable documentation, batch traceability, and certified purity provide the procurement rigor necessary for regulated research environments, distinguishing this offering from non-certified alternatives that may lack comparable quality assurance documentation .

Quote Request

Request a Quote for Methyl 2,4-difluoro-3-methoxyphenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.